

An In-depth Technical Guide to 2-Amino-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3-nitrobenzonitrile

Cat. No.: B2612140

[Get Quote](#)

CAS Number: 87331-46-2

Introduction

2-Amino-3-nitrobenzonitrile is a substituted aromatic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. Its molecular structure, featuring an amino group, a nitro group, and a nitrile moiety ortho to each other on a benzene ring, provides a unique platform for the synthesis of a variety of heterocyclic compounds. The interplay of the electron-donating amino group and the electron-withdrawing nitro and nitrile groups dictates its reactivity and makes it a valuable precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of **2-amino-3-nitrobenzonitrile**, including its physicochemical properties, a detailed synthetic protocol, its pivotal role in the synthesis of quinazolines, and essential safety information.

Physicochemical and Spectroscopic Properties

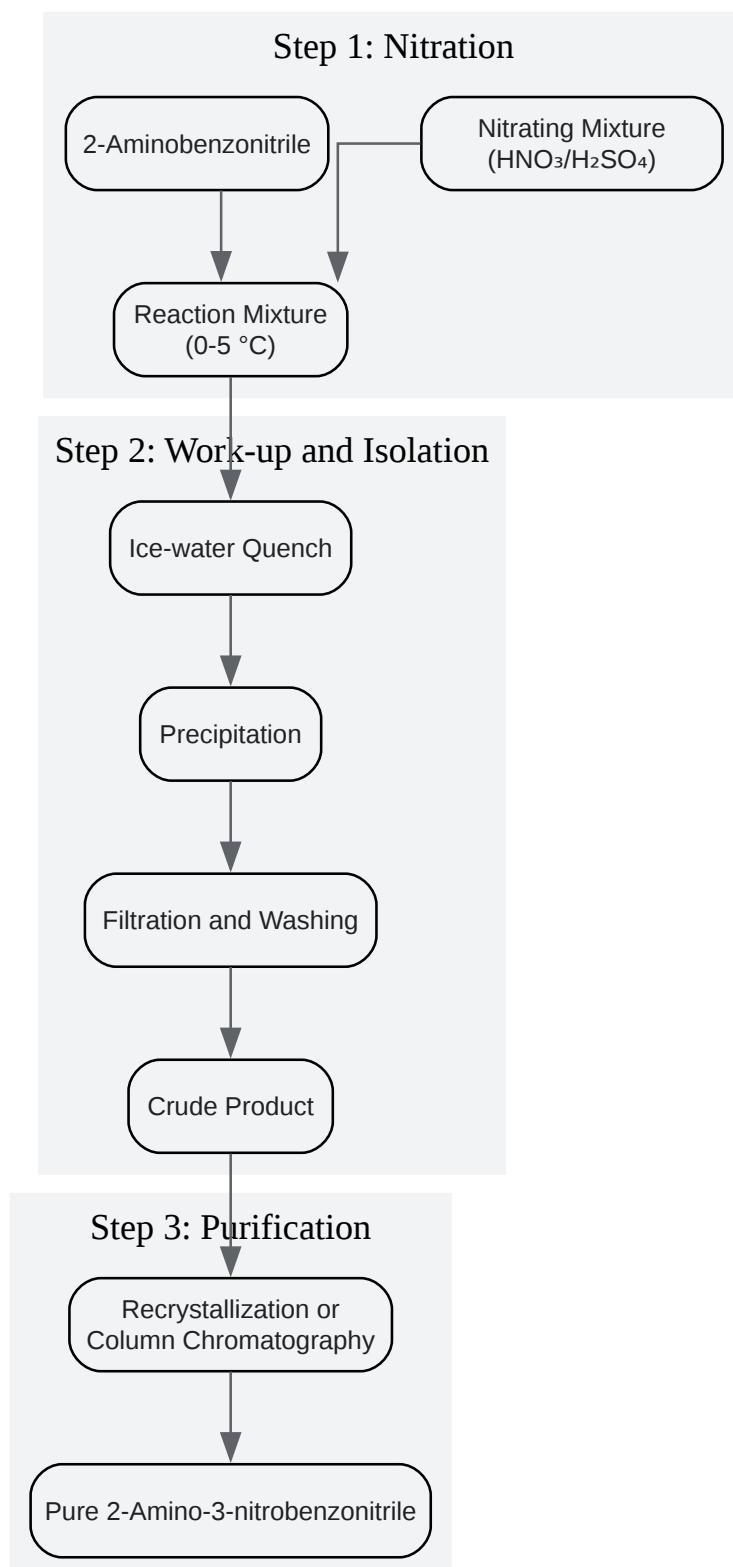
A thorough understanding of the physical and spectral characteristics of **2-Amino-3-nitrobenzonitrile** is fundamental for its application in research and development. The data presented here is a combination of information from chemical suppliers and predicted values based on structurally similar compounds.

Quantitative Data Summary

Property	Value	Source(s)
CAS Number	87331-46-2	[1] [2]
Molecular Formula	C ₇ H ₅ N ₃ O ₂	[1] [2]
Molecular Weight	163.13 g/mol	[1] [2]
Appearance	Pale yellow to light brown solid	
Solubility	Soluble in organic solvents such as DMSO and DMF.	
Purity	Typically ≥97%	[3]

Note: Some physical properties are based on data for the closely related isomer, 2-amino-5-nitrobenzonitrile, and should be considered as estimates.

Predicted Spectroscopic Data


While experimentally obtained spectra for **2-Amino-3-nitrobenzonitrile** are not readily available in public databases, the following data is predicted based on the analysis of its structural isomer, 2-amino-5-nitrobenzonitrile, and standard spectroscopic principles.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- ¹H NMR (400 MHz, DMSO-d₆): Predicted chemical shifts (δ) would likely show aromatic protons in the range of 7.0-8.5 ppm, with the amino protons appearing as a broad singlet.
- ¹³C NMR (100 MHz, DMSO-d₆): Predicted signals would include those for the aromatic carbons, with the carbon of the nitrile group appearing around 115-120 ppm.
- Infrared (IR) Spectroscopy: Characteristic peaks are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).
- Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 163.

Synthesis of 2-Amino-3-nitrobenzonitrile: A Plausible Experimental Protocol

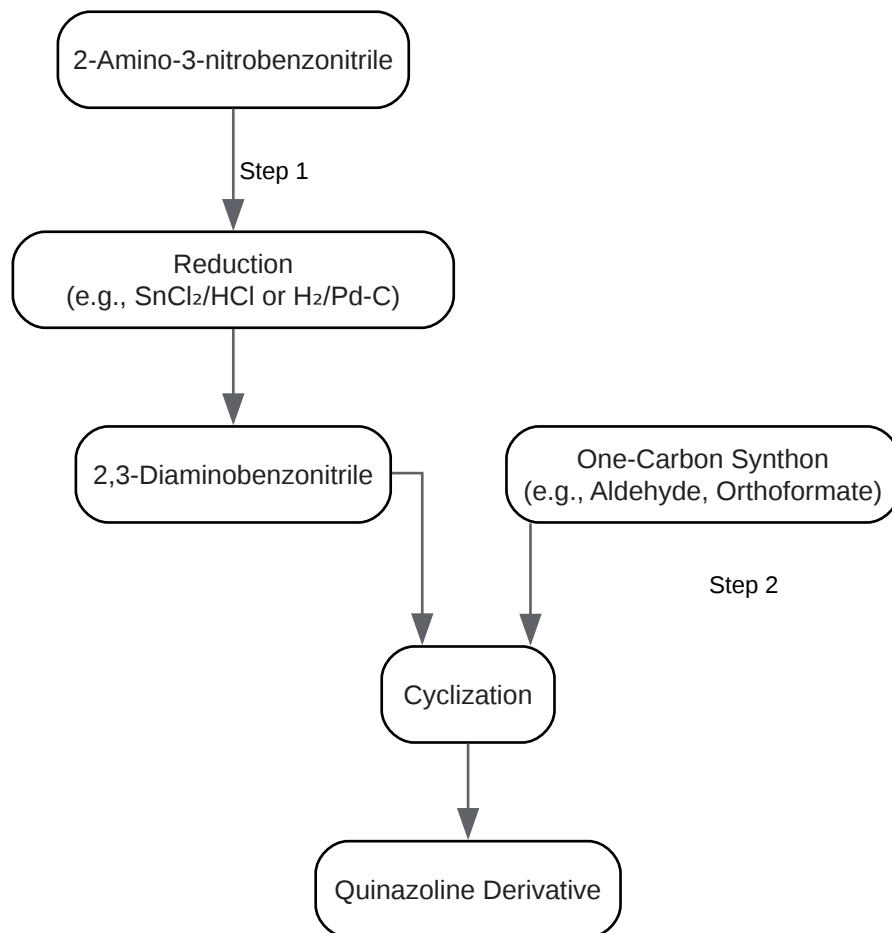
A likely synthetic route to **2-Amino-3-nitrobenzonitrile** involves the nitration of 2-aminobenzonitrile. The following protocol is adapted from established procedures for the nitration of similar aromatic compounds.[\[1\]](#)

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-Amino-3-nitrobenzonitrile**.

Step-by-Step Methodology


- Preparation of the Reaction Vessel: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminobenzonitrile (1 equivalent) in concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
- Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
- Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 2-aminobenzonitrile from the dropping funnel. It is crucial to maintain the reaction temperature below 5 °C throughout the addition to prevent over-nitration and side reactions.
- Reaction Monitoring: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with constant stirring. This will cause the product to precipitate out of the solution.
- Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to remove any residual acid.
- Drying and Purification: Dry the crude product under vacuum. The crude **2-Amino-3-nitrobenzonitrile** can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure product.

Application in the Synthesis of Quinazoline Derivatives

A primary application of **2-amino-3-nitrobenzonitrile** in medicinal chemistry is its use as a key intermediate in the synthesis of quinazoline and quinazolinone scaffolds.^[7] These heterocyclic systems are present in numerous biologically active compounds and approved drugs. The

general strategy involves the reduction of the nitro group to a second amino group, followed by cyclization with a suitable one-carbon synthon.

Reaction Pathway to Quinazolines

[Click to download full resolution via product page](#)

Caption: General reaction pathway for the synthesis of quinazolines from **2-Amino-3-nitrobenzonitrile**.

Causality in Experimental Choices

- Reduction of the Nitro Group: The selective reduction of the nitro group is a critical first step. Common reagents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H_2 over Palladium on carbon). The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain conditions.

- Cyclization to the Quinazoline Core: The resulting 2,3-diaminobenzonitrile is a versatile intermediate. The two adjacent amino groups can readily react with various one-carbon synthons, such as aldehydes, orthoformates, or carboxylic acids (or their derivatives), to form the pyrimidine ring of the quinazoline system. The nitrile group can also participate in the cyclization or be further modified. This modular approach allows for the synthesis of a diverse library of quinazoline derivatives for biological screening.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **2-Amino-3-nitrobenzonitrile**. The following information is based on safety data sheets (SDS) for structurally related nitrobenzonitrile compounds.^{[8][9]}

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
- Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. After handling, wash hands thoroughly.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

Conclusion

2-Amino-3-nitrobenzonitrile is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutically relevant quinazoline scaffolds. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective use in the laboratory. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to explore the full potential of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. britiscientific.com [britiscientific.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. 2-Aminobenzonitrile(1885-29-6) ^{13}C NMR spectrum [chemicalbook.com]
- 6. 3-Nitrobenzonitrile(619-24-9) ^{13}C NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-3-nitrobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2612140#2-amino-3-nitrobenzonitrile-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com